N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a multi-heterocyclic architecture:
- Core structure: Acetamide backbone with a 3-fluorophenyl group at the N-position.
- Key substituents: A pyridazine ring linked via a sulfanyl group to a 4-methylthiazole moiety substituted with a 3-methoxyphenyl group.
- Functional relevance: The thiazole and pyridazine rings are associated with bioactivity in antimicrobial and anticancer agents, while the fluorophenyl and methoxyphenyl groups enhance lipophilicity and target binding .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S2/c1-14-22(32-23(25-14)15-5-3-8-18(11-15)30-2)19-9-10-21(28-27-19)31-13-20(29)26-17-7-4-6-16(24)12-17/h3-12H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBLBYDAIOXDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article aims to detail the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a fluorophenyl group, a thiazole moiety, and a pyridazine ring, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant cytotoxic effects across various cancer cell lines. For example, derivatives containing thiazole rings demonstrated IC50 values ranging from 1.61 µg/mL to 49.85 µM against A549 lung cancer cells and other lines such as MCF7 and HCT116 .
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 26 | |
| Compound B | MCF7 | 3.79 | |
| Compound C | HCT116 | 1.1 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have been identified as dual inhibitors targeting kinases such as VEGFR2 and C-Met, which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that compounds with thiazole moieties can induce apoptosis in cancer cells, suggesting that this compound may also trigger apoptotic pathways .
Case Study 1: Thiazole Derivatives in Cancer Treatment
A study explored various thiazole derivatives against several cancer cell lines, revealing that modifications in the thiazole structure significantly impacted their anticancer efficacy. The study highlighted that introducing electron-donating groups at specific positions enhanced cytotoxicity .
Case Study 2: Pyridazine Derivatives
Research on pyridazine-based compounds demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models. The study emphasized the importance of structural diversity in enhancing biological activity, suggesting that similar strategies could be applied to this compound .
Comparison with Similar Compounds
Structural Analog 1: N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 442648-07-9)
- Structural differences :
- Replaces the pyridazine-thiazole system with a triazole ring fused to a furan group.
- Includes a propenyl substituent on the triazole.
Structural Analog 2: 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS: 618077-46-6)
- Structural differences: Substitutes pyridazine with a cyano- and trifluoromethyl-substituted pyridine. 4-Methoxyphenyl replaces 3-fluorophenyl.
- 4-Methoxyphenyl may improve solubility but reduce membrane permeability compared to 3-fluorophenyl .
Structural Analog 3: Benzothiazole-based Acetamides (EP 3 348 550A1)
- Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Structural differences :
- Benzothiazole replaces the pyridazine-thiazole system.
- Lacks a sulfanyl bridge.
- Implications :
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of Target Compound and Analogs
| Property | Target Compound | Analog 1 (442648-07-9) | Analog 2 (618077-46-6) | Analog 3 (EP 3 348 550A1) |
|---|---|---|---|---|
| Molecular Weight | ~495 g/mol (estimated) | ~407 g/mol | ~454 g/mol | ~370 g/mol |
| LogP (estimated) | 3.8 | 2.9 | 3.5 | 3.2 |
| Aromatic Systems | Pyridazine, thiazole | Triazole, furan | Pyridine | Benzothiazole |
| Key Substituents | 3-Fluorophenyl, 3-methoxyphenyl | Furan, propenyl | Trifluoromethyl, 4-methoxyphenyl | 3-Methoxyphenyl |
| Synthetic Complexity | High (multi-step heterocycle coupling) | Moderate (triazole alkylation) | High (pyridine functionalization) | Moderate (benzothiazole formation) |
Table 2: Inferred Bioactivity Profiles
| Compound | Antimicrobial Potential | Anticancer Potential | Metabolic Stability |
|---|---|---|---|
| Target Compound | High (thiazole-pyridazine synergy) | Moderate (fluorophenyl enhances targeting) | Moderate (sulfanyl may increase oxidation risk) |
| Analog 1 (442648-07-9) | Moderate (furan-triazole activity) | Low | High (propenyl may reduce hepatic clearance) |
| Analog 2 (618077-46-6) | Low | High (trifluoromethyl boosts cytotoxicity) | Low (cyano group prone to hydrolysis) |
| Analog 3 (EP 3 348 550A1) | Moderate (benzothiazole activity) | Low | High (rigid structure resists degradation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
